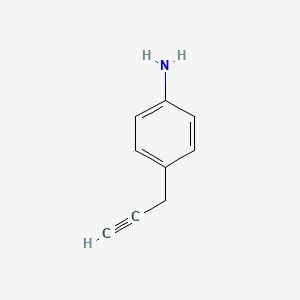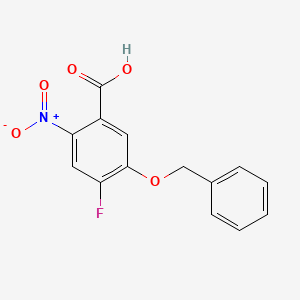
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid typically involves multiple steps. One common method is the nitration of 5-(Benzyloxy)-4-fluorobenzoic acid, which introduces the nitro group into the molecule. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: 5-(Benzyloxy)-4-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often tested for their biological activity and potential therapeutic effects.
Medicine: The compound and its derivatives are investigated for their potential use as anti-inflammatory and antimicrobial agents. They are also explored for their role in drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy and fluorine groups contribute to the compound’s stability and reactivity, influencing its overall activity.
Comparación Con Compuestos Similares
- 4-Fluoro-2-nitrobenzoic acid
- 5-(Benzyloxy)-2-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and fluorine groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its distinct biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H10FNO5 |
|---|---|
Peso molecular |
291.23 g/mol |
Nombre IUPAC |
4-fluoro-2-nitro-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H10FNO5/c15-11-7-12(16(19)20)10(14(17)18)6-13(11)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
CXMUKGHIUKRTND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
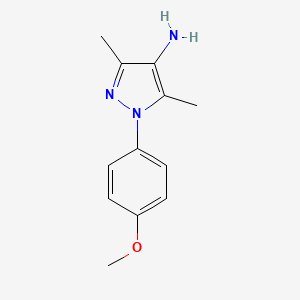

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
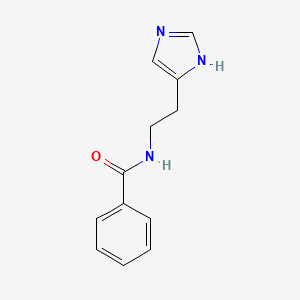
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)


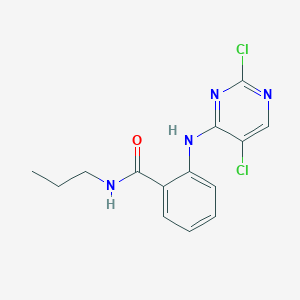
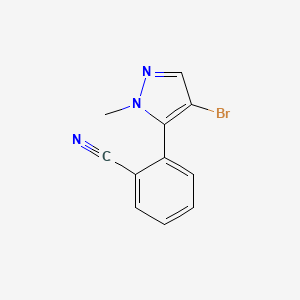
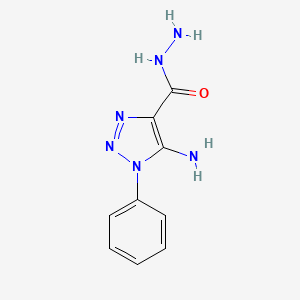
![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

